Predicted pKa Shift Driven by gem-Chloro-Fluoro Substitution vs. Unsubstituted Cyclopropylacetic Acid
The geminal chloro-fluoro substitution on the cyclopropane ring is predicted to lower the pKa of the acetic acid moiety by approximately 0.8–1.2 log units relative to unsubstituted cyclopropylacetic acid (predicted pKa 4.76±0.10) . While an experimentally measured pKa for the target compound has not been reported in the primary literature, the closely related positional isomer 2-chloro-2-fluorocyclopropanecarboxylic acid has a predicted pKa of 4.00±0.11 , and 2-cyclopropyl-2-fluoroacetic acid (in which fluorine is on the α-carbon of the acetic acid side chain) has a predicted pKa of 2.59±0.10 . These values confirm a consistent acid-strengthening effect of halogen substitution in the cyclopropylacetic acid scaffold. The target compound, with the chlorine and fluorine one carbon removed from the carboxylate (on the cyclopropane ring rather than the α-carbon), is expected to exhibit an intermediate pKa, estimated in the range of approximately 3.5–4.1, conferring a higher fraction of ionized species at physiological pH than the unsubstituted parent while retaining greater neutral fraction than the α-fluoro analog—a parameter directly relevant to passive membrane permeability in cell-based assays.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | Estimated pKa ~3.5–4.1 (predicted; no direct experimental measurement published for this specific compound) |
| Comparator Or Baseline | Cyclopropylacetic acid (CAS 5239-82-7): pKa 4.76±0.10 (predicted); 2-Chloro-2-fluorocyclopropanecarboxylic acid (CAS 137081-42-6): pKa 4.00±0.11 (predicted); 2-Cyclopropyl-2-fluoroacetic acid (CAS 1554428-25-9): pKa 2.59±0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.7 to -1.3 vs. unsubstituted parent; ΔpKa ≈ +1.0 to +1.5 vs. α-fluoro analog (estimated) |
| Conditions | Predicted values from computational models (ACD/Labs or similar); no experimental potentiometric titration data identified |
Why This Matters
Procurement decisions for building blocks intended for biological assays must account for ionization state at assay pH; a 10-fold shift in acid dissociation directly alters the neutral/anionic ratio and thus passive membrane permeability.
